molecular formula C16H22BrNO4 B3156896 Benzyl (S)-3-(Boc-amino)-4-bromobutanoate CAS No. 840525-40-8

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate

Cat. No.: B3156896
CAS No.: 840525-40-8
M. Wt: 372.25 g/mol
InChI Key: CZVVYFFXZJUYBF-ZDUSSCGKSA-N
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Description

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is a chemical compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a bromobutanoate moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the protection of an amino acid derivative with a Boc group, followed by bromination and esterification. A common synthetic route includes:

    Protection of the amino group: The amino group of an amino acid derivative is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

    Bromination: The protected amino acid is then subjected to bromination using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

    Esterification: The brominated intermediate is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products Formed:

    Substitution: Formation of azido or thiol derivatives.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: In the preparation of biologically active compounds and as a building block in the synthesis of enzyme inhibitors.

    Medicine: Potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

    Benzyl (S)-3-(Fmoc-amino)-4-bromobutanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Benzyl (S)-3-(Cbz-amino)-4-bromobutanoate: Features a carbobenzoxy (Cbz) protecting group.

Comparison:

    Boc vs. Fmoc: Boc is removed under acidic conditions, while Fmoc is removed under basic conditions, making Fmoc more suitable for sequences sensitive to acids.

    Boc vs. Cbz: Cbz is stable under acidic and basic conditions but is cleaved by catalytic hydrogenation, making it less versatile in reactions involving double or triple bonds.

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate stands out due to the ease of removal of the Boc group and its stability during various synthetic transformations, making it a preferred choice in peptide synthesis and other applications.

Properties

IUPAC Name

benzyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVYFFXZJUYBF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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